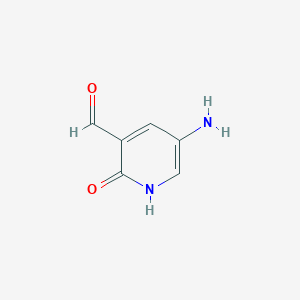
5-Amino-2-hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-hydroxynicotinaldehyde: is an organic compound with the molecular formula C6H6N2O2 It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the nitration of 2-hydroxynicotinaldehyde, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-2-hydroxynicotinaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
2-Hydroxynicotinaldehyde: Lacks the amino group at the 5-position.
5-Aminonicotinaldehyde: Lacks the hydroxyl group at the 2-position.
5-Amino-2-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 5-Amino-2-hydroxynicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and form various derivatives makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
5-amino-2-oxo-1H-pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,7H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNILRQVDFLYKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
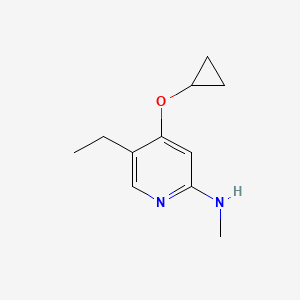
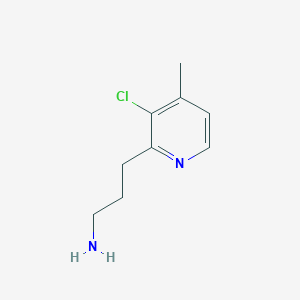
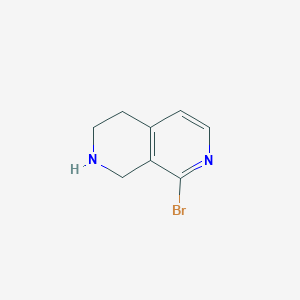
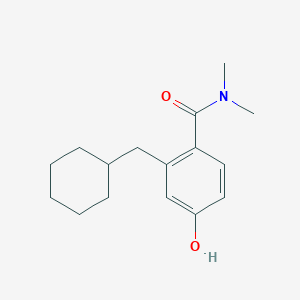

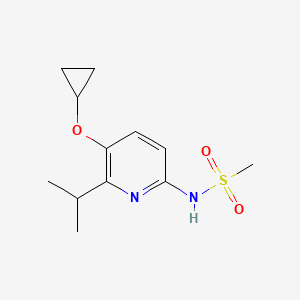

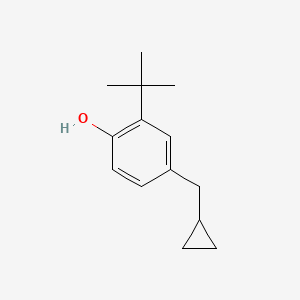

![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14835226.png)
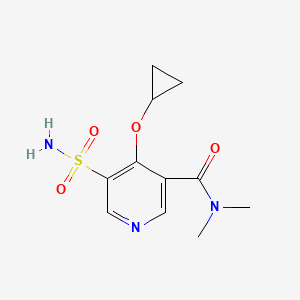
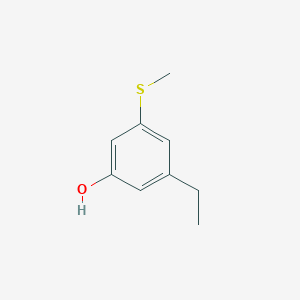
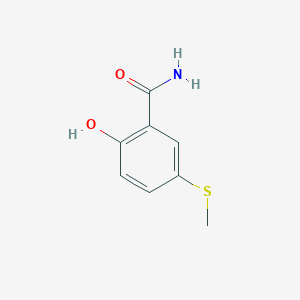
![Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)
